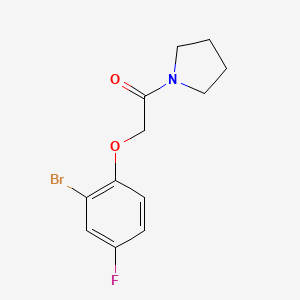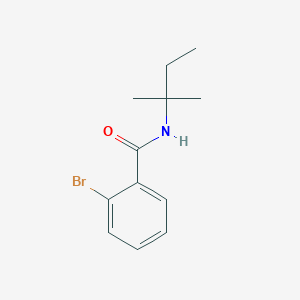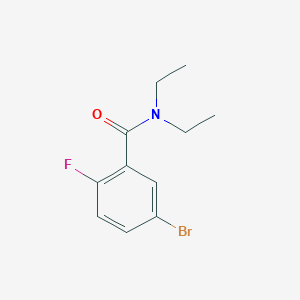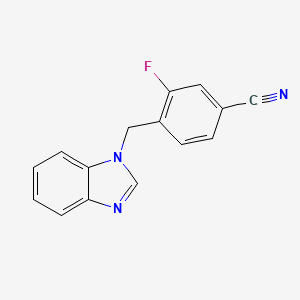
2-(2-Bromo-4-fluorophenoxy)-1-pyrrolidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4-fluorophenoxy)-1-pyrrolidin-1-ylethanone is a chemical compound that belongs to the family of pyrrolidinones. It is also known as BFPE and is used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of BFPE is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. BFPE has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BFPE has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. BFPE has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BFPE in lab experiments is its potential therapeutic applications. It has been shown to have anti-cancer and anti-inflammatory properties, which make it a promising candidate for further research. However, one limitation of using BFPE is its potential toxicity. Further studies are needed to determine the safety and efficacy of BFPE in humans.
Direcciones Futuras
There are several future directions for research on BFPE. One direction is to further explore its potential therapeutic applications, especially in the treatment of cancer and inflammation. Another direction is to investigate the safety and toxicity of BFPE in humans. Additionally, more research is needed to fully understand the mechanism of action of BFPE and its effects on gene expression. Finally, further studies are needed to optimize the synthesis method of BFPE and to develop more efficient and cost-effective methods for its production.
Métodos De Síntesis
BFPE can be synthesized through a multistep process involving the reaction of 2-bromo-4-fluorophenol with pyrrolidine and ethyl chloroformate. The resulting product is then purified through column chromatography to obtain pure BFPE.
Aplicaciones Científicas De Investigación
BFPE has been studied for its potential therapeutic applications, especially in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BFPE has also been studied for its potential use as an anti-inflammatory agent.
Propiedades
IUPAC Name |
2-(2-bromo-4-fluorophenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO2/c13-10-7-9(14)3-4-11(10)17-8-12(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHRLYLXZIHPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=C(C=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B7469197.png)
![4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7469202.png)





![3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7469241.png)
![2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]benzonitrile](/img/structure/B7469255.png)
